

Application Notes: AF647-NHS Ester Protein Labeling

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Compound of Interest

Compound Name: AF647-NHS ester *tri*TEA

Cat. No.: B15556392

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Introduction

Alexa Fluor™ 647 (AF647) is a bright, far-red fluorescent dye commonly used for labeling proteins and antibodies. The N-hydroxysuccinimidyl (NHS) ester functional group of AF647 readily reacts with primary amines (e.g., on lysine residues) on proteins to form stable amide bonds. This protocol provides a detailed procedure for labeling proteins with AF647-NHS ester. The optimal pH for this reaction is between 8.0 and 9.0, which is typically achieved using a sodium bicarbonate buffer. While organic bases like triethylamine (TEA) are used to catalyze NHS ester reactions in anhydrous organic solvents, they are not recommended for protein labeling in aqueous buffers due to difficulties in pH control and the risk of protein denaturation.

Principle of Reaction

The succinimidyl ester group of AF647 reacts with the primary amino groups on the protein surface, leading to the formation of a stable covalent amide bond and the release of N-hydroxysuccinimide (NHS).

Experimental Protocols

Materials and Reagents

- Protein of interest (in an amine-free buffer, e.g., PBS)

- AF647-NHS ester
- Anhydrous dimethyl sulfoxide (DMSO)
- 1 M Sodium bicarbonate (NaHCO₃), pH 8.3
- Purification resin (e.g., Sephadex G-25) or spin desalting columns
- Phosphate-buffered saline (PBS), pH 7.2-7.4

Reagent Preparation

- Protein Solution:
 - The protein should be at a concentration of 1-10 mg/mL in an amine-free buffer like PBS. Buffers containing primary amines (e.g., Tris or glycine) will compete with the labeling reaction and must be removed by dialysis or buffer exchange.[\[1\]](#)[\[2\]](#)
- 1 M Sodium Bicarbonate Buffer (pH 8.3):
 - Dissolve 8.4 g of sodium bicarbonate in 80 mL of deionized water.
 - Adjust the pH to 8.3 using 1 M NaOH.
 - Bring the final volume to 100 mL with deionized water.
- AF647-NHS Ester Stock Solution:
 - Allow the vial of AF647-NHS ester to equilibrate to room temperature before opening.
 - Prepare a 10 mg/mL stock solution by dissolving the dye in anhydrous DMSO.[\[3\]](#)

Protein Labeling Procedure

- Prepare the Reaction Mixture:
 - In a microcentrifuge tube, add your protein solution.

- Add 1/10th volume of 1 M sodium bicarbonate buffer to the protein solution to raise the pH to ~8.3.[2] Mix gently.
- Determine the Molar Ratio of Dye to Protein:
 - The optimal molar ratio of dye to protein for labeling can vary depending on the protein and the desired degree of labeling (DOL). A common starting point is a 10- to 20-fold molar excess of dye.[4]
- Initiate the Labeling Reaction:
 - Add the calculated volume of AF647-NHS ester stock solution to the protein solution while gently vortexing.[5]
 - Ensure the volume of DMSO added does not exceed 10% of the total reaction volume.[3]
- Incubation:
 - Incubate the reaction for 1 hour at room temperature, protected from light.[3][5] For some proteins, incubation overnight at 4°C may yield better results.

Purification of the Labeled Protein

It is crucial to remove the unreacted AF647-NHS ester from the labeled protein.

- Size-Exclusion Chromatography (Spin Column):
 - Equilibrate a spin desalting column with PBS according to the manufacturer's instructions.
 - Apply the labeling reaction mixture to the center of the resin bed.
 - Centrifuge the column to elute the labeled protein. The smaller, unconjugated dye molecules will be retained in the resin.

Determination of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule.

- Spectrophotometric Measurement:

- Measure the absorbance of the purified protein-dye conjugate at 280 nm (A_{280}) and at the maximum absorbance of AF647, which is approximately 650 nm (A_{650}).
- Calculations:
 - Protein Concentration (M): $\text{Protein Conc. (M)} = [A_{280} - (A_{650} \times CF)] / \epsilon_{\text{protein}}$
 - CF: Correction factor for AF647 at 280 nm (typically ~ 0.03)
 - $\epsilon_{\text{protein}}$: Molar extinction coefficient of the protein at 280 nm ($M^{-1}cm^{-1}$)
 - Dye Concentration (M): $\text{Dye Conc. (M)} = A_{650} / \epsilon_{\text{dye}}$
 - ϵ_{dye} : Molar extinction coefficient of AF647 at 650 nm ($250,000\text{ M}^{-1}cm^{-1}$)
 - Degree of Labeling (DOL): $\text{DOL} = \text{Dye Concentration (M)} / \text{Protein Concentration (M)}$

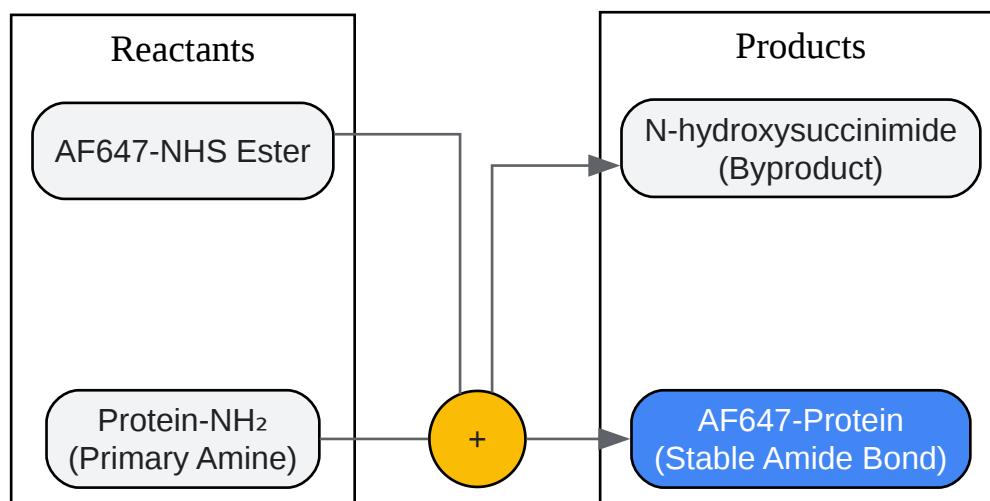
An ideal DOL is typically between 2 and 10 for antibodies.[\[6\]](#)

Data Presentation

Parameter	Recommended Value	Reference
Protein Concentration	1-10 mg/mL	[1]
Reaction Buffer	0.1 M Sodium Bicarbonate or PBS	[1][2]
Reaction pH	8.3 - 8.5	[1][6]
Dye Solvent	Anhydrous DMSO or DMF	[1][3]
Dye:Protein Molar Ratio	5:1 to 20:1 (start with 10:1)	[4]
Incubation Time	1 hour at room temperature or overnight at 4°C	[3][5]
Purification Method	Size-Exclusion Chromatography (Spin Column)	[3]
AF647 A_max_	~650 nm	
AF647 ε_max_	250,000 M ⁻¹ cm ⁻¹	
AF647 Correction Factor	~0.03	

Visualizations

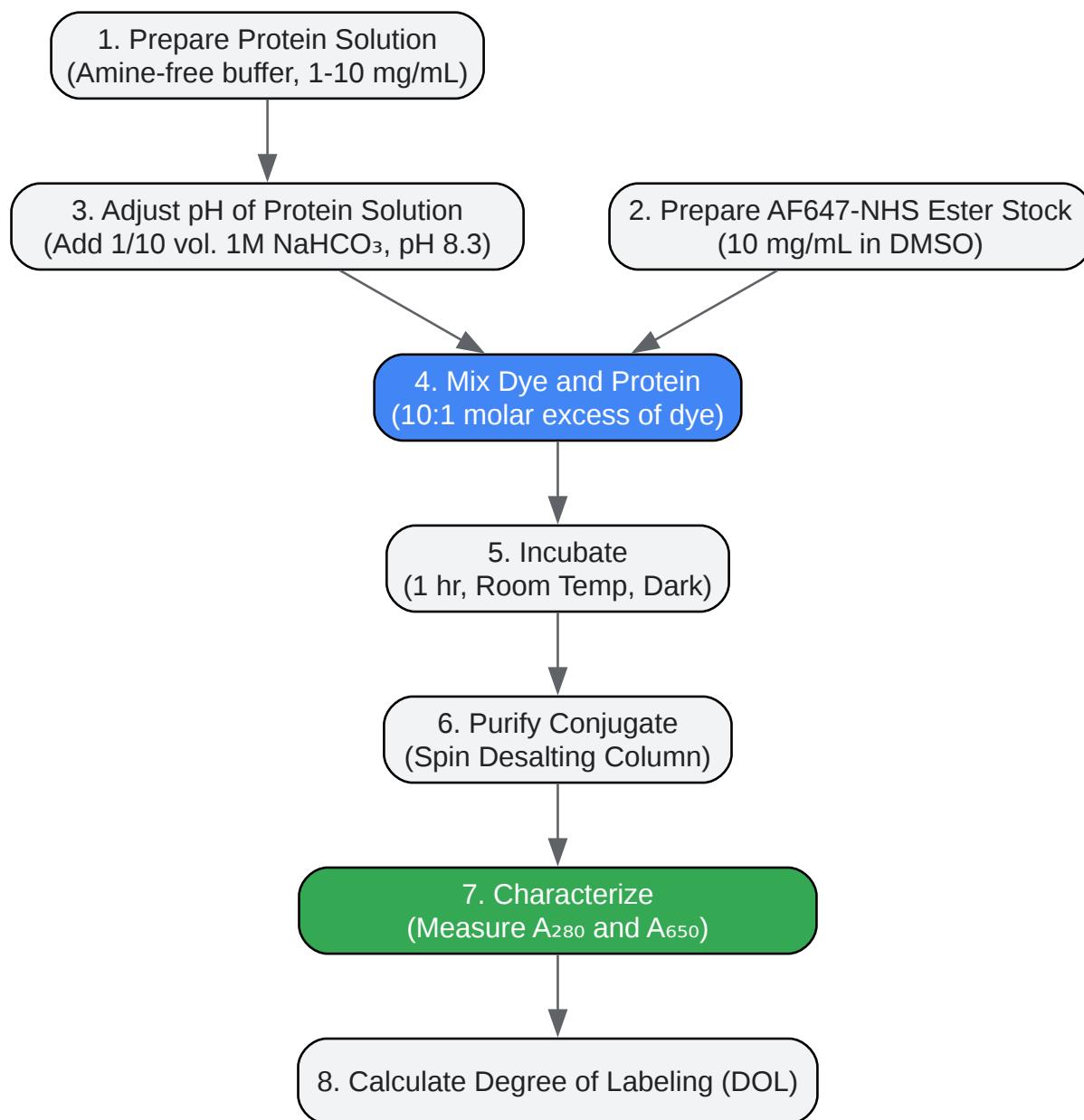
Chemical Reaction Pathway



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Caption: AF647-NHS ester reacts with a primary amine on a protein.

Experimental Workflow

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- To cite this document: BenchChem. [Application Notes: AF647-NHS Ester Protein Labeling]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15556392#af647-nhs-ester-tritea-protein-labeling-protocol>

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